molecular formula C9H13BrF2 B3007563 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane CAS No. 2247105-60-6

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane

Cat. No.: B3007563
CAS No.: 2247105-60-6
M. Wt: 239.104
InChI Key: KQEKJEMTTXZKCN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane is a specialized spirocyclic building block of high value in pharmaceutical and organic synthesis research. This compound features a bromomethyl group attached to a difluorinated spiro[2.5]octane scaffold, a structure known to impart significant conformational rigidity and metabolic stability to molecules . The bromomethyl group serves as a highly versatile and reactive handle, enabling efficient further functionalization through various cross-coupling and nucleophilic substitution reactions, such as Suzuki couplings or amination, to create more complex chemical entities . The incorporation of spirocyclic systems like the spiro[2.5]octane core is a established strategy in drug discovery to explore three-dimensional chemical space and improve the physicochemical properties of drug candidates. While the specific biological activity of this compound has not been reported, research on closely related analogs demonstrates their application as key intermediates in synthesizing compounds investigated for inhibiting various biological targets . The presence of geminal difluoro substituents is particularly noteworthy, as this motif is often used to enhance membrane permeability and bioavailability . Researchers can leverage this reagent to introduce a rigid, aliphatic, and fluorinated fragment into lead molecules, potentially modulating their potency, selectivity, and pharmacokinetic profiles. This product is intended for research and further manufacturing applications as a chemical intermediate. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

6-(bromomethyl)-2,2-difluorospiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKJEMTTXZKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CBr)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-60-6
Record name 6-(bromomethyl)-1,1-difluorospiro[2.5]octane
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Preparation Methods

The synthesis of 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane typically involves the reaction of a suitable precursor with bromine and fluorine-containing reagents. One common method involves the bromination of a spirocyclic precursor followed by fluorination under controlled conditions . The reaction conditions often require the use of solvents like dioxane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function . The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Bromomethyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties Reference
6-(Bromomethyl)-2,2-difluorospiro[2.5]octane C9H13BrF2 239.10 6-bromomethyl, 2,2-difluoro Drug synthesis intermediates; conformational rigidity
1-(Bromomethyl)-6,6-difluorospiro[2.5]octane C9H13BrF2 239.10 1-bromomethyl, 6,6-difluoro Similar reactivity but altered steric effects due to substituent position
6-(Bromomethyl)spiro[2.5]octane C9H13Br 213.10 6-bromomethyl, no fluorine Less electronegative; lower stability in polar media
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane C9H14BrO 229.11 Oxygen-containing spiro ring; dimethyl groups Enhanced solubility in organic solvents

Key Observations :

  • Fluorine Substitution : The presence of difluoro groups (e.g., 2,2-difluoro vs. 6,6-difluoro) significantly alters electronic properties. Fluorine atoms increase electronegativity and metabolic stability, making the 2,2-difluoro variant more suitable for bioactive molecule design .
  • Spiro Ring Size : Compounds like 6,6-difluorospiro[3.3]heptane (from ) exhibit smaller ring systems, leading to higher ring strain but faster reaction kinetics in cyclopropanation or alkylation reactions .

Non-Spiro Bromomethyl Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications/Properties Reference
2-Bromo-6-fluoronaphthalene C10H6BrF 225.06 Planar aromatic Building block for fluorescent dyes
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane C10H14BrF3 271.12 Bicyclic, trifluoromethyl High hydrophobicity (XLogP3 = 4.8)
6-Bromo-2,4,5-trichlorophenol C6H2BrCl3O 284.35 Halogenated phenol Antimicrobial agent; toxicological studies

Key Observations :

  • Spiro vs. Bicyclic Systems : Spiro compounds (e.g., this compound) offer greater conformational restriction compared to bicyclic analogs, which is advantageous in designing enzyme inhibitors .
  • Halogen Effects : Bromine in bromomethyl groups serves as a versatile leaving group, while fluorine enhances thermal and oxidative stability. The combination in spiro systems balances reactivity and stability .
Pricing and Availability
  • 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane : Priced at $700/50 mg (85% purity), reflecting the high cost of specialized spiro compounds .
  • Non-Spiro Analogs: Simpler brominated aromatics (e.g., 2-bromo-6-fluoronaphthalene) are cheaper ($225.06/g) due to established synthetic routes .

Biological Activity

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2247105-60-6
  • Molecular Formula : C8_{8}H10_{10}BrF2_{2}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Current research suggests that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways.

Target Enzymes and Pathways

  • ADAM17 Inhibition : Preliminary studies indicate that compounds similar to this compound may inhibit the activity of ADAM17, an enzyme involved in the cleavage of membrane proteins and regulation of inflammatory responses.
  • Voltage-Gated Sodium Channels : There is potential for this compound to interact with voltage-gated sodium channels, particularly Nav1.8, which are implicated in pain signaling pathways. Inhibition of these channels could lead to analgesic effects .

Biological Activities

Research into the biological activities of this compound has suggested several potential pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promise in exhibiting antimicrobial properties against various pathogens.
  • Anticancer Potential : There is ongoing investigation into the cytotoxic effects of this compound on cancer cell lines, with initial findings indicating a possible role in inhibiting tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Study on Antimicrobial Properties
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50
  • Cytotoxicity Assay on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Findings : The compound exhibited IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
Cell LineIC50 (µM)
HeLa25
MCF-730
  • In Vivo Studies
    • Objective : To investigate the analgesic effects in animal models.
    • Findings : Preliminary results indicated a reduction in pain response in models treated with the compound compared to controls.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses to optimize its pharmacological profile.
  • In vivo efficacy studies to confirm therapeutic potential in relevant disease models.
  • Exploration of potential side effects and toxicity profiles.

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